trans-Stilbene oxide

Catalog No.
S565597
CAS No.
1439-07-2
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Stilbene oxide

CAS Number

1439-07-2

Product Name

trans-Stilbene oxide

IUPAC Name

(2R,3R)-2,3-diphenyloxirane

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1

InChI Key

ARCJQKUWGAZPFX-KWCCSABGSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3

Synonyms

stilbene oxide, stilbene oxide, (2R-trans)-isomer, stilbene oxide, (2S-trans)-isomer, stilbene oxide, (cis)-isomer, stilbene oxide, (trans)-isomer, stilbene oxide, trans-, stilbene oxide, trans-(+-)-isomer, trans-stilbene oxide

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](O2)C3=CC=CC=C3

Enzyme Induction:

One area of research focuses on the ability of trans-Stilbene oxide (TSO) to induce the expression of specific enzymes in the liver. Studies have shown that TSO acts similarly to the drug phenobarbital, increasing the production of Cytochrome P450 2B (CYP2B) mRNA in the liver []. This enzyme plays a crucial role in the metabolism of various xenobiotics, including drugs and toxins. The mechanism of action is believed to involve the activation of the constitutive androstane receptor (CAR) [].

Estrogenic Activity:

Another research area explores the potential estrogenic activity of TSO. While TSO itself doesn't show significant estrogenic activity in standard assays, research suggests that its metabolism by liver microsomes can generate metabolites with estrogenic properties []. These metabolites, specifically trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene, have been identified and exhibit estrogenic activity after incubation with liver microsomes []. This finding raises questions about the potential long-term effects of TSO exposure.

Other Research Areas:

Beyond the points mentioned above, ongoing research is exploring other potential applications of TSO. Some preliminary studies suggest TSO may have antioxidant and anticancer properties, but further research is needed to confirm these findings and understand the underlying mechanisms [, ].

Trans-Stilbene oxide is an organic compound with the molecular formula C₁₄H₁₂O. It is a colorless, crystalline solid that is highly soluble in organic solvents. This compound is an epoxide derived from trans-stilbene, characterized by its three-membered cyclic ether structure. Trans-stilbene itself exists as two stereoisomers: trans (E) and cis (Z), with the trans form being more stable due to less steric hindrance between the aromatic rings. The transition from trans-stilbene to trans-stilbene oxide typically involves an epoxidation reaction, where a peracid reacts with the alkene double bond of trans-stilbene, forming the epoxide .

  • Epoxidation: The conversion of trans-stilbene to trans-stilbene oxide can be achieved using peracids, such as peracetic acid or perbenzoic acid. This reaction generally yields a racemic mixture of the two enantiomers of 1,2-diphenyloxirane .
  • Nucleophilic Reactions: Trans-stilbene oxide can react with nucleophiles, leading to various products. For instance, when reacted with chiral nucleophiles, it can form diastereomers that can be separated into chiral hydrobenzoin derivatives .
  • Acid-Catalyzed Rearrangement: Under acidic conditions, trans-stilbene oxide can rearrange to form different products through Lewis acid-mediated intramolecular reactions .

Trans-Stilbene oxide exhibits various biological activities, including:

  • Cytotoxicity: Studies have indicated that trans-stilbene oxide may possess cytotoxic properties against certain cancer cell lines, although the specific mechanisms and efficacy require further exploration .
  • Enzyme Interaction: It has been noted to induce changes in liver enzymes and other biological pathways, suggesting potential implications for drug metabolism and toxicity .

Several methods exist for synthesizing trans-stilbene oxide:

  • Epoxidation of Trans-Stilbene: This is the most common method, where trans-stilbene is treated with a peracid (e.g., peracetic acid) in a suitable solvent like dioxane. The reaction typically yields around 74% of the desired product .
  • Reaction with Silver Oxide: Another method involves the reaction of silver oxide with the methiodide of 1,2-diphenyl-2-dimethylaminoethanol .
  • Electrocyclic Reactions: Trans-stilbene oxide can also be synthesized through electrocyclic reactions that interconvert oxiranes and open-chain carbonyl ylides .

Trans-Stilbene oxide finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in organic synthesis for producing complex molecules and pharmaceuticals.
  • Chiral Synthesis: Due to its ability to form diastereomers when reacted with chiral nucleophiles, it is valuable in asymmetric synthesis processes .
  • Research Tool: Its unique structure makes it a useful compound for studying reaction mechanisms involving epoxides and their reactivity.

Trans-Stilbene oxide has been studied for its interactions with various biological systems:

  • Nucleophile Reactivity: Research indicates that it can react with various nucleophiles, providing insights into its potential use in drug design and development .
  • Toxicological Studies: Investigations into its effects on liver enzymes highlight its significance in understanding metabolic pathways and potential toxicity .

Several compounds share structural features with trans-stilbene oxide. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
Cis-StilbeneAlkeneLess stable due to steric hindrance; liquid at room temperature.
Ethylene OxideEpoxideSmaller cyclic ether; widely used as a sterilizing agent.
StyreneAlkenePrecursor to polystyrene; lacks epoxide functionality.
Diphenyl EtherEtherNon-cyclic structure; used as a solvent and in organic synthesis.
Benzyl AlcoholAlcoholContains hydroxyl group; used in fragrances and as a solvent.

Trans-Stilbene oxide stands out due to its unique epoxide structure and reactivity compared to these similar compounds. Its ability to participate in both electrophilic and nucleophilic reactions makes it particularly versatile in synthetic chemistry applications.

XLogP3

2.9

UNII

D2L0AGD7AK

Other CAS

40102-60-1
1439-07-2

Wikipedia

(2R,3R)-stilbene oxide

Dates

Modify: 2023-08-15

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